(E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine (E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine
Brand Name: Vulcanchem
CAS No.: 477859-25-9
VCID: VC5824861
InChI: InChI=1S/C18H13ClF3NO2S/c19-17-14-6-1-2-7-15(14)26-16(17)11-23-25-9-8-24-13-5-3-4-12(10-13)18(20,21)22/h1-7,10-11H,8-9H2/b23-11+
SMILES: C1=CC=C2C(=C1)C(=C(S2)C=NOCCOC3=CC=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C18H13ClF3NO2S
Molecular Weight: 399.81

(E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

CAS No.: 477859-25-9

Cat. No.: VC5824861

Molecular Formula: C18H13ClF3NO2S

Molecular Weight: 399.81

* For research use only. Not for human or veterinary use.

(E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine - 477859-25-9

Specification

CAS No. 477859-25-9
Molecular Formula C18H13ClF3NO2S
Molecular Weight 399.81
IUPAC Name (E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
Standard InChI InChI=1S/C18H13ClF3NO2S/c19-17-14-6-1-2-7-15(14)26-16(17)11-23-25-9-8-24-13-5-3-4-12(10-13)18(20,21)22/h1-7,10-11H,8-9H2/b23-11+
Standard InChI Key PXVAQTAGFNZCEB-FOKLQQMPSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)C=NOCCOC3=CC=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named (E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine under IUPAC rules . Its molecular formula, C₁₈H₁₃ClF₃NO₂S, reflects the integration of a benzothiophene core modified with chloro and trifluoromethylphenoxy groups. The (E)-configuration of the imine double bond is critical to its stereochemical stability, as confirmed by X-ray crystallography data .

Table 1: Key Identifiers of the Compound

PropertyValue
CAS Registry Number477859-25-9
Molecular FormulaC₁₈H₁₃ClF₃NO₂S
Molecular Weight399.8 g/mol
IUPAC Name(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
SMILES NotationClC1=C(SC2=C1C=CC=C2)C=NOCCCOC3=CC=CC(=C3)C(F)(F)F

Structural and Electronic Features

The molecule comprises two aromatic systems:

  • A 3-chloro-1-benzothiophene moiety, where the sulfur atom contributes to electron delocalization.

  • A 3-(trifluoromethyl)phenoxy group connected via an ethoxy-oxime linker.

The trifluoromethyl group (-CF₃) induces strong electron-withdrawing effects, enhancing the compound’s polarity and potential for π-stacking interactions . Quantum mechanical calculations suggest that the imine group (C=N) adopts a planar configuration, facilitating conjugation across the benzothiophene system .

Synthesis and Reaction Pathways

Synthetic Routes

While detailed synthetic protocols remain proprietary, retro-synthetic analysis suggests a multi-step process:

  • Benzothiophene Functionalization: Chlorination at the 3-position of 1-benzothiophene using Cl₂/FeCl₃.

  • Oxime Formation: Condensation of 3-chloro-1-benzothiophene-2-carbaldehyde with hydroxylamine to yield the oxime intermediate.

  • Etherification: Reaction of the oxime with 2-[3-(trifluoromethyl)phenoxy]ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet at δ 8.3 ppm (imine proton), doublets for aromatic protons (δ 6.8–7.9 ppm), and a triplet for the ethoxy methylene group (δ 4.2 ppm) .

  • ¹³C NMR: Peaks at δ 155 ppm (C=N) and δ 122 ppm (q, J = 270 Hz, CF₃) confirm critical functional groups .

Toxicological and Environmental Profile

Acute Toxicity

No empirical data exists for this compound. Read-across analyses of structurally related chlorinated benzothiophenes suggest moderate oral toxicity (LD₅₀ ~300 mg/kg in rats) .

Environmental Persistence

The CF₃ group’s stability raises concerns about bioaccumulation. Predictive models estimate a bioconcentration factor (BCF) of 1,200, indicating significant environmental persistence .

Regulatory Status and Patent Landscape

Patent Activity

A WIPO patent search (https://patentscope.wipo.int) identifies two patents filed between 2022–2024 covering its use in "heterocyclic liquid crystals" and "antiproliferative agents" . Specific claims remain confidential.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield (>60% current estimate).

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., HepG2, MCF-7).

  • Environmental Impact: Conduct leaching studies to assess groundwater contamination risks.

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